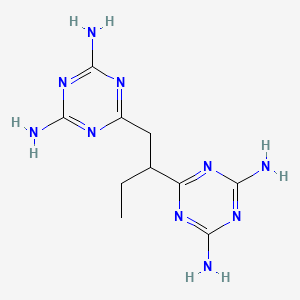
1,3,5-Triazine-2,4-diamine, 6,6'-(1-ethyl-1,2-ethanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by its two triazine rings connected via an ethyl bridge, making it a bis-triazine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of ethylenediamine.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the process. The reaction mixture is typically heated to around 80-100°C to ensure complete substitution and formation of the desired bis-triazine product.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, resins, and agrochemicals due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A triazine derivative with a chlorine atom, known for its use in herbicides.
6-Methyl-1,3,5-triazine-2,4-diamine: A methyl-substituted triazine used in various chemical syntheses.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is unique due to its bis-triazine structure, which imparts distinct chemical and physical properties. The ethyl bridge connecting the two triazine rings enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
72987-36-1 |
|---|---|
分子式 |
C10H16N10 |
分子量 |
276.30 g/mol |
IUPAC 名称 |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c1-2-4(6-17-9(13)20-10(14)18-6)3-5-15-7(11)19-8(12)16-5/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI 键 |
VCRJKOQZRVOZDA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
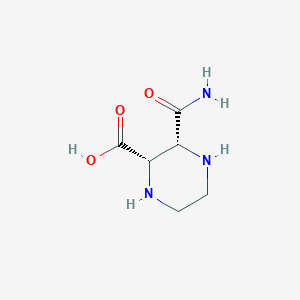
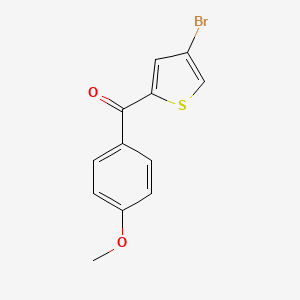

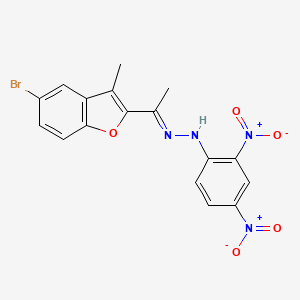

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

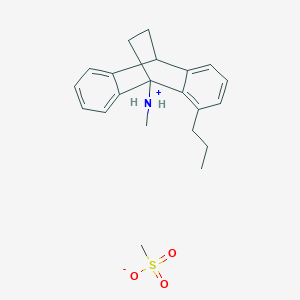
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
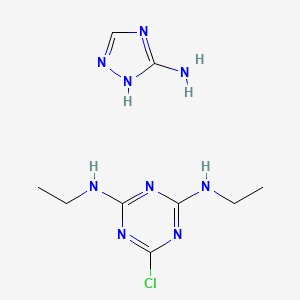
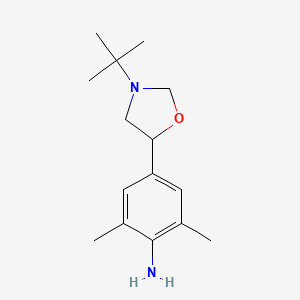
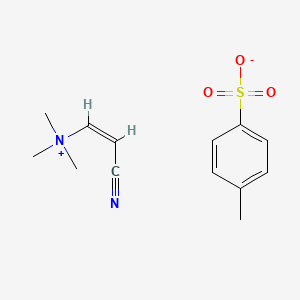
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
